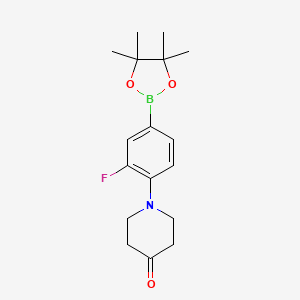

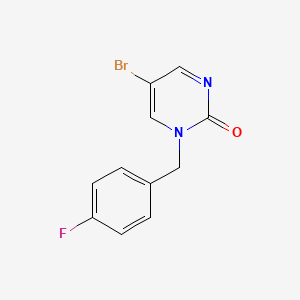

![molecular formula C23H20N2O4S B2800194 N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide CAS No. 941993-01-7](/img/structure/B2800194.png)

N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzoxazole ring, the attachment of the phenyl group, and the substitution of the benzamide with the isopropylsulfonyl group. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzoxazole ring, phenyl group, and isopropylsulfonyl-substituted benzamide would all contribute to the overall structure .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its complex structure. Factors such as its polarity, solubility, melting point, and boiling point would all be affected by the presence of the benzoxazole ring, phenyl group, and isopropylsulfonyl-substituted benzamide .Aplicaciones Científicas De Investigación

Thermally Stable Ligand for Actinide Separation

The benzoxazole-based ligand has broad applications and is particularly relevant for actinide separation. In the context of thorium (Th) and uranium (U) separation, this compound has been studied using density functional theory (DFT). Two ligands were investigated: 2,6-bis(benzo[d]oxazol-2-yl)pyridine (referred to as ligand A) and 1-(6-(4-acetylbenzo[d]oxazol-2-yl)pyridin-2-yl)ethanone (referred to as ligand B). The study revealed their structural features and complexation behavior with Th⁴⁺ and UO₂²⁺ ions. Thermodynamic properties were evaluated, suggesting that ligand A is more suitable for the back-extraction process, while ligand B exhibits stronger binding with Th⁴⁺ and UO₂²⁺ .

Synthesis of Benzoxazole Derivatives

The compound can serve as a precursor for synthesizing novel benzoxazole derivatives. Researchers have explored its reaction with 2-aminophenol in methanol, followed by the addition of carbon disulfide to obtain benzo[d]oxazole-2-thiol. These derivatives may exhibit lower side effects and enhanced efficacy, making them valuable candidates for further study .

Formation of C–N Bonds

A versatile synthetic method involving the compound allows for the formation of C–N bonds. By combining an aromatic aldehyde with o-phenylenediamine in the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone can be obtained. This approach provides a general and cost-effective strategy for creating C–N bonds .

Mecanismo De Acción

Target of Action

The primary targets of N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide are currently unknown

Mode of Action

It is hypothesized that the compound may interact with its targets via ortho C−H functionalization of amides .

Biochemical Pathways

The compound’s potential to affect ortho C−H functionalization of amides suggests it may influence pathways involving these biochemical reactions .

Direcciones Futuras

Propiedades

IUPAC Name |

N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-propan-2-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O4S/c1-15(2)30(27,28)19-7-5-6-17(14-19)22(26)24-18-12-10-16(11-13-18)23-25-20-8-3-4-9-21(20)29-23/h3-15H,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTLDGUFISKXCQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-2-[4-[4-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]benzimidazole](/img/structure/B2800111.png)

![Spiro[5.6]dodecan-3-one](/img/structure/B2800117.png)

![4-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2800119.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,2-diphenylacetamide](/img/structure/B2800123.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide](/img/structure/B2800125.png)

![2-({1-[2-(diisopropylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2800128.png)